An In-depth Technical Guide to Trimethylolpropane Triglycidyl Ether (TMPTGE)
An In-depth Technical Guide to Trimethylolpropane Triglycidyl Ether (TMPTGE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylolpropane (B17298) triglycidyl ether (TMPTGE) is a trifunctional aliphatic glycidyl (B131873) ether epoxide monomer, primarily utilized as a reactive diluent and crosslinking agent in epoxy resin systems. Its low viscosity, coupled with three reactive epoxy groups, allows for significant modification of resin properties, including improved workability, enhanced mechanical strength, and increased thermal and chemical resistance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of TMPTGE. Detailed experimental protocols for its synthesis and use in epoxy formulations are presented, alongside a comparative analysis of its properties against other common reactive diluents. Safety and toxicological data are also summarized. While TMPTGE is explored for biocompatible materials, its direct interaction with cellular signaling pathways is not a significant area of current research, with its primary applications remaining in the realm of materials science.
Chemical Structure and Identification
Trimethylolpropane triglycidyl ether is a small organic molecule characterized by a central trimethylolpropane core to which three glycidyl ether groups are attached. The presence of three highly strained oxirane (epoxy) rings makes it a highly reactive compound in the presence of appropriate curing agents.[1][2]
IUPAC Name: 2-[[2,2-bis(oxiran-2-ylmethoxymethyl)butyl]oxymethyl]oxirane[2]
Chemical Formula: C₁₅H₂₆O₆[2]
SMILES: CCC(COCC1CO1)(COCC2CO2)COCC3CO3[2]
Alternative Names: 1,1,1-Trimethylolpropane triglycidyl ether, TMPTGE, Etriol triglycidyl ether.[2]
CAS Numbers: 3454-29-3, 30499-70-8[2]
Physicochemical Properties
TMPTGE is a colorless to light yellow, low-viscosity liquid.[3] Its key properties are summarized in the table below, alongside a comparison with other common epoxy reactive diluents.
| Property | Trimethylolpropane Triglycidyl Ether (TMPTGE) | Glycerol Triglycidyl Ether (GTE) | Butanediol Diglycidyl Ether (BDDGE) | C12-C14 Aliphatic Glycidyl Ether (AGE) |
| Functionality | 3 | 3 | 2 | 1 |
| Molecular Weight ( g/mol ) | 302.36[1] | 260.29 | 202.25 | ~285 |
| Appearance | Colorless to light yellow liquid[3] | Colorless to light yellow liquid | Colorless liquid | Colorless liquid |
| Viscosity @ 25°C (mPa·s) | 90-200[3] | 100-250 | 15-25 | 5-10 |
| Epoxy Equivalent Weight (g/eq) | 135-145[3] | 140-150 | 120-135 | 275-300 |
| Density @ 25°C (g/cm³) | ~1.157[4] | ~1.17 | ~1.07 | ~0.89 |
| Flash Point (°C) | >113[2] | >150 | ~130 | >150 |
| Primary Use | Crosslinking, viscosity reduction[3] | Crosslinking, flexibility | Viscosity reduction, flexibility | High dilution efficiency |
Synthesis and Experimental Protocols
The industrial synthesis of TMPTGE is a two-step process involving the reaction of trimethylolpropane with epichlorohydrin, followed by dehydrochlorination.[2]
General Synthesis Workflow
The synthesis process can be visualized as follows:
Caption: General two-step synthesis of TMPTGE.
Detailed Experimental Protocol for Synthesis
While specific industrial protocols are proprietary, the following is a representative lab-scale procedure based on established chemical principles.
Materials:
-
Trimethylolpropane (1 mole)
-
Epichlorohydrin (excess, e.g., 6 moles)
-
Lewis acid catalyst (e.g., stannic chloride, SnCl₄, 0.1 mol%)
-
Sodium hydroxide (3 moles, as a 50% aqueous solution)
-
Inert solvent (e.g., toluene)
-
Deionized water
Procedure:
-
Reaction Setup: A multi-necked flask is equipped with a mechanical stirrer, thermometer, dropping funnel, and a condenser.
-
Glycidyl Ether Formation: Trimethylolpropane and toluene (B28343) are charged into the flask and heated to 70-80°C with stirring until the trimethylolpropane is dissolved. The Lewis acid catalyst is added. Epichlorohydrin is then added dropwise over 2-3 hours, maintaining the temperature at 80-90°C. The reaction is continued for another 2-3 hours after the addition is complete.
-
Dehydrochlorination: The reaction mixture is cooled to 50-60°C. The 50% sodium hydroxide solution is added dropwise over 1-2 hours, ensuring the temperature does not exceed 70°C. This step results in the formation of the epoxy rings and sodium chloride as a byproduct.
-
Workup and Purification: After the addition of NaOH, the mixture is stirred for another hour. The organic layer is then separated and washed multiple times with hot deionized water to remove the sodium chloride and any remaining catalyst.
-
Solvent Removal: The organic phase is subjected to vacuum distillation to remove the toluene and any unreacted epichlorohydrin.
-
Final Product: The resulting product is crude TMPTGE, which can be further purified by fractional distillation under high vacuum to obtain a high-purity product.
Characterization: The final product should be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of epoxy groups and the absence of hydroxyl groups, and by titration to determine the epoxy equivalent weight.
Applications and Experimental Use
TMPTGE's primary role is as a reactive diluent in epoxy formulations, where it reduces viscosity while increasing the crosslink density of the cured polymer.[5][6] This makes it valuable in a range of applications including coatings, adhesives, sealants, elastomers (CASE), and composite materials.[2]
Experimental Protocol for an Epoxy Formulation
The following is a representative protocol for preparing and curing an epoxy resin system modified with TMPTGE.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxy Equivalent Weight ~180-190 g/eq)
-
Trimethylolpropane triglycidyl ether (TMPTGE) (EEW ~140 g/eq)
-
Amine curing agent, e.g., Triethylenetetramine (TETA) (Amine Hydrogen Equivalent Weight ~24.4 g/eq)
Formulation Calculation: The amount of curing agent is calculated based on the total number of epoxy equivalents in the resin/diluent mixture. For a stoichiometric mixture (1:1 ratio of epoxy groups to amine hydrogens):
Parts by weight of amine hardener per 100 parts of resin/diluent mixture (phr) = (Amine Hydrogen Equivalent Weight) x 100 / (Epoxy Equivalent Weight of the blend)
Procedure:
-
Blending: In a suitable container, weigh the desired amounts of DGEBA epoxy resin and TMPTGE (e.g., a 80:20 weight ratio). Mix thoroughly with a mechanical stirrer until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum chamber for 10-20 minutes to remove any entrapped air bubbles.[7]
-
Adding Curing Agent: Add the calculated stoichiometric amount of TETA to the epoxy blend. Mix thoroughly for 2-5 minutes, ensuring a uniform dispersion.
-
Casting: Pour the mixture into a mold or apply it to a substrate.
-
Curing: The curing can be performed at room temperature or accelerated with heat. A typical curing schedule might be:
-
Room temperature (~25°C) for 24 hours, followed by
-
Post-curing in an oven at 80-100°C for 2-3 hours to ensure full crosslinking and optimal properties.[8]
-
Characterization of Cured Resin:
-
Mechanical Properties: Tensile strength, modulus, and elongation at break can be measured using a universal testing machine. Impact strength can be determined using an Izod or Charpy impact tester.[9]
-
Thermal Properties: Glass transition temperature (Tg) can be determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).[8] Thermal stability can be assessed by Thermogravimetric Analysis (TGA).[10]
-
Chemical Resistance: Cured samples can be immersed in various solvents or chemicals to assess their resistance over time.
Workflow for Epoxy Formulation and Testing
Caption: Experimental workflow for epoxy formulation and testing.
Toxicology and Safety
TMPTGE is an irritant and a potential skin sensitizer. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[4][11]
-
Skin Contact: Causes skin irritation and may cause an allergic skin reaction.[11]
-
Eye Contact: Causes serious eye irritation or damage.[11]
-
Inhalation: May cause respiratory irritation.[4]
-
Toxicological Data: Acute toxicity data is limited, but it is not classified as acutely toxic via oral, dermal, or inhalation routes. It is not classified as a carcinogen or reproductive toxicant based on available data.[11]
Relevance to Drug Development and Signaling Pathways
The primary applications of TMPTGE are firmly in materials science and polymer chemistry. While there is research into its use for creating biocompatible materials for applications like tissue engineering or drug delivery, this generally focuses on the bulk properties of the resulting polymer (e.g., mechanical strength, stability, non-toxicity) rather than a specific pharmacological interaction.[1]
A review of the current scientific literature does not indicate that TMPTGE is being investigated for its direct effects on specific cellular signaling pathways in the context of drug development. Its mechanism of toxicity is primarily related to its high reactivity as an alkylating agent (due to the epoxy groups), which can lead to irritation and sensitization. There is no substantial evidence to suggest it targets specific receptors or enzymes in a drug-like manner. Therefore, for professionals in drug development, TMPTGE is more relevant as a potential component of medical devices or delivery systems rather than as an active pharmaceutical ingredient.
References
- 1. Trimethylolpropane triglycidyl ether | 3454-29-3 | Benchchem [benchchem.com]
- 2. Trimethylolpropane triglycidyl ether - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and research of epoxy modified by carboxyl-terminated polybutylene adipate at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
